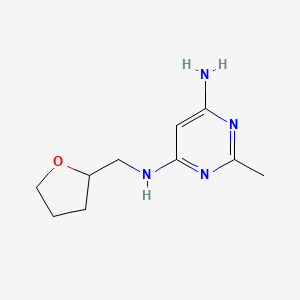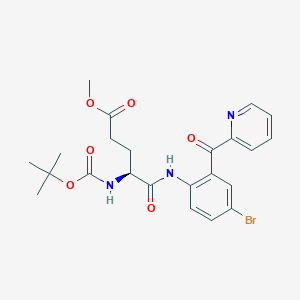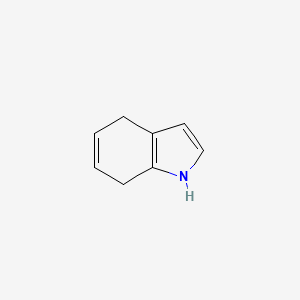![molecular formula C14H17N5OS B13355120 N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyridine core, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the triazolopyridine core, followed by the introduction of the thioacetamide moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and may require elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a useful tool for studying cellular processes and pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: Its chemical stability and reactivity make it suitable for use in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various cellular pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of tumor growth. Additionally, its ability to intercalate into DNA can disrupt the replication and transcription processes, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and potential as an anticancer agent.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potent anti-tumor activity and c-Met kinase inhibition.
[1,2,4]Triazolo[4,3-c]quinazoline: Targeting PCAF with small inhibitor molecules for cancer treatment.
Uniqueness
What sets 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide apart from these similar compounds is its unique combination of the triazolopyridine core with the thioacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H17N5OS |
|---|---|
Peso molecular |
303.39 g/mol |
Nombre IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H17N5OS/c1-10(2)14(3,9-15)16-12(20)8-21-13-18-17-11-6-4-5-7-19(11)13/h4-7,10H,8H2,1-3H3,(H,16,20) |
Clave InChI |
MZRJLRDSPQGTMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C2N1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)


![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)


![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
